molecular formula C6H7BrN2 B102251 2-Bromo-4,6-dimethylpyrimidine CAS No. 16879-39-3

2-Bromo-4,6-dimethylpyrimidine

Cat. No.: B102251
CAS No.: 16879-39-3
M. Wt: 187.04 g/mol
InChI Key: OUOPRQQOGBFPHV-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine and two methyl groups attached to the pyrimidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Scientific Research Applications

2-Bromo-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In pharmaceutical research, this compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

2-Bromo-4,6-dimethylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Bromo-4,6-dimethylpyrimidine is a pyrimidine derivative that has been found to interact with DNA . The compound’s primary targets are the DNA molecules, specifically the DNA grooves . DNA is a crucial molecule in all living organisms, carrying the genetic instructions used in the growth, development, functioning, and reproduction of all known organisms and many viruses.

Mode of Action

The compound interacts with its targets through a process known as groove binding . This involves the compound fitting into the grooves of the DNA helix, leading to changes in the DNA structure . This interaction can result in DNA cleavage, which is a critical step in many biological processes, including DNA replication and repair .

Biochemical Pathways

The interaction of this compound with DNA affects the biochemical pathways involved in DNA replication and repair . By binding to the DNA grooves and causing DNA cleavage, the compound can disrupt these pathways, leading to downstream effects such as inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s high gi absorption and bbb permeability suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include changes in DNA structure, disruption of DNA replication and repair pathways, and inhibition of cell growth and proliferation . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH and temperature of its environment, as well as the presence of other molecules that can interact with the compound or its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine. One common method is the reaction of 4,6-dimethylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • 2-Bromo-4,6-dimethoxypyridine
  • 2-Chloro-4,6-dimethylpyrimidine

Comparison: 2-Bromo-4,6-dimethylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. For instance, 2-Amino-4,6-dimethylpyrimidine has an amino group instead of bromine, leading to different chemical behavior and applications.

Properties

IUPAC Name

2-bromo-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOPRQQOGBFPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509132
Record name 2-Bromo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16879-39-3
Record name 2-Bromo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,6-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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